1,2,3-Trimethyl-1H-indole-5-carboxylic acid
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Description
1,2,3-Trimethyl-1H-indole-5-carboxylic acid is a biochemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of indole derivatives, including 1,2,3-Trimethyl-1H-indole-5-carboxylic acid, has been a subject of interest in recent years . Various methods have been developed for the preparation of indole derivatives, such as the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis
The molecular structure of 1,2,3-Trimethyl-1H-indole-5-carboxylic acid consists of 12 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
1,2,3-Trimethyl-1H-indole-5-carboxylic acid has a molecular weight of 203.24 .Scientific Research Applications
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Preparation of Tryptophan Dioxygenase Inhibitors
- Summary of Application : This compound is used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators.
- Methods of Application : The compound is used in the synthesis of pyridyl-ethenyl-indoles . The specific synthesis procedures would depend on the desired end product and could involve various reaction conditions and catalysts.
- Preparation of Indolyl-quinolines
- Summary of Application : This compound is used as a reactant for the preparation of indolyl-quinolines . Indolyl-quinolines are a class of compounds that have been studied for their potential biological activities.
- Methods of Application : The compound is used in an autoxidative coupling reaction to prepare indolyl-quinolines . The specific synthesis procedures would depend on the desired end product and could involve various reaction conditions and catalysts.
properties
IUPAC Name |
1,2,3-trimethylindole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-8(2)13(3)11-5-4-9(12(14)15)6-10(7)11/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXNYCNGNFJOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346044 |
Source
|
Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
CAS RN |
356773-97-2 |
Source
|
Record name | 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trimethyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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